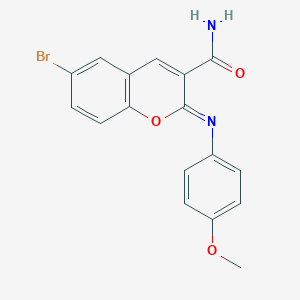

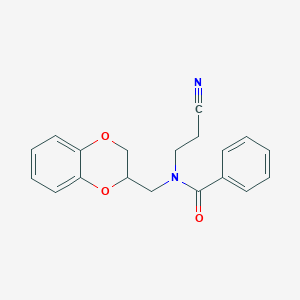

6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide, also known as BMIC, is a chemical compound that belongs to the class of iminochromene derivatives. BMIC has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Brominated Organic Compounds in Environmental Studies

Brominated organic compounds are widely studied for their environmental presence and impacts. Studies like those by Koch and Sures (2018) review substances like 2,4,6-Tribromophenol, a brominated compound used in the production of flame retardants, and its occurrence in the environment. The research highlights the compound's ubiquity due to its various sources and calls for more knowledge on its toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Advanced Synthesis Techniques

Brominated compounds also play a crucial role in synthetic chemistry, serving as intermediates in the production of various organic molecules. For example, Qiu et al. (2009) describe a practical synthesis method for 2-Fluoro-4-bromobiphenyl, showcasing the utility of brominated compounds in facilitating chemical reactions and product formations in pharmaceutical and material science research (Qiu et al., 2009).

Brominated Compounds in Flame Retardants

The toxicological profile and environmental behavior of brominated flame retardants are significant areas of research. Studies on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), for instance, provide valuable insights into the bioaccumulation, toxic effects, and environmental persistence of these compounds. This research is crucial for developing safer chemical alternatives and regulatory policies (Mennear & Lee, 1994).

Novel Applications and Health Implications

Research also extends into exploring new applications and understanding the health implications of brominated compounds. For instance, the study of novel brominated flame retardants (NBFRs) in various matrices such as indoor air, consumer goods, and food, sheds light on their widespread use and potential risks to human health and the environment (Zuiderveen et al., 2020).

properties

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c1-22-13-5-3-12(4-6-13)20-17-14(16(19)21)9-10-8-11(18)2-7-15(10)23-17/h2-9H,1H3,(H2,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIPEGZJVXLNJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429873.png)

![1-isopropyl-2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B429877.png)

![phenyl(4-pyridinyl)methanone O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B429880.png)

![2-(heptylsulfanyl)-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429881.png)

![2-[(Z)-(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B429884.png)

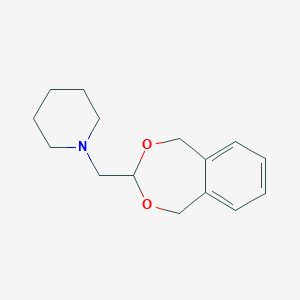

![N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-4-methyl-benzenesulfonamide](/img/structure/B429886.png)

![Ethyl 7-oxo-5,7,9,10-tetrahydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentane]-10-carboxylate](/img/structure/B429893.png)

![N-[(1-phenylcyclopentyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B429895.png)

![N-(4-Benzoyl-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl)benzamide](/img/structure/B429896.png)